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Introduction
Santalene, a sesquiterpene, is a key precursor to the fragrant and medicinally valuable

compounds santalol and bergamotol, the main constituents of sandalwood oil. Due to the slow

growth of sandalwood trees and unsustainable harvesting practices, there is a significant

interest in developing microbial platforms for the production of santalene. Saccharomyces

cerevisiae (baker's yeast) has emerged as a promising host for the heterologous expression of

santalene synthase and the production of santalene through metabolic engineering. This

document provides detailed application notes and protocols for the expression of santalene

synthase in yeast, metabolic engineering strategies to enhance production, and methods for

product recovery and quantification.

Metabolic Engineering Strategies for Enhanced
Santalene Production
The heterologous production of santalene in S. cerevisiae relies on redirecting the native

mevalonate (MVA) pathway towards the synthesis of the precursor molecule farnesyl

pyrophosphate (FPP) and its subsequent conversion to santalene. Several metabolic

engineering strategies have been successfully employed to increase santalene titers.
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A primary strategy involves the overexpression of key enzymes in the MVA pathway to boost

the supply of FPP. This includes genes such as HMG1 (encoding a truncated, soluble version

of HMG-CoA reductase), ERG20 (encoding FPP synthase), and IDI1 (encoding isopentenyl

diphosphate isomerase).

Furthermore, to channel the metabolic flux towards santalene, it is crucial to downregulate

competing pathways that also utilize FPP. The most significant competing pathway is the sterol

biosynthesis pathway, and the downregulation of the squalene synthase gene (ERG9) has

been shown to significantly increase santalene production.[1][2] This can be achieved by

replacing the native ERG9 promoter with a weaker, regulated promoter.

For the conversion of santalene to the desired santalols, co-expression of a cytochrome P450

monooxygenase (such as SaCYP736A167 from Santalum album) and a cytochrome P450

reductase (CPR) is necessary.[1] Optimization of the P450-CPR redox system is often required

for efficient conversion.

Quantitative Data Summary
The following table summarizes the santalene and santalol production titers achieved in

various engineered S. cerevisiae strains under different fermentation conditions.
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Strain
Description

Key Genetic
Modificatio
ns

Fermentatio
n Scale

Santalene
Titer (mg/L)

Santalol
Titer (mg/L)

Reference

Engineered

S. cerevisiae

BY4742

Integrated

santalene

biosynthesis

cassettes

Shake Flask 94.6 - [1][2]

Engineered

S. cerevisiae

BY4742

Integrated

santalene

biosynthesis

cassettes,

downregulate

d ERG9

Shake Flask 164.7 - [1][2]

Engineered

S. cerevisiae

Overexpressi

on of MVA

pathway,

downregulati

on of ERG9

Fed-batch 163 - [3]

Engineered

S. cerevisiae

GAL

regulatory

system for

santalol

biosynthesis,

downregulate

d ERG9

Fed-batch - 1300 [4]

Engineered

Yarrowia

lipolytica

Codon-

optimized α-

santalene

synthase

integrated

into the

genome

Fermentation 5.19 - [1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/publication/301930050_High_Efficiency_DNA_Transformation_of_Saccharomyces_cerevisiae_with_the_LiAcSS-DNAPEG_Method
https://2024.sci-hub.box/8256/b0f6e103af8c0451758393ce0732d9f2/roberts2020.pdf
https://www.researchgate.net/publication/301930050_High_Efficiency_DNA_Transformation_of_Saccharomyces_cerevisiae_with_the_LiAcSS-DNAPEG_Method
https://2024.sci-hub.box/8256/b0f6e103af8c0451758393ce0732d9f2/roberts2020.pdf
https://www.protocols.io/view/high-efficiency-yeast-electroporation-5qpvorr69v4o/v2
https://www.protocols.io/view/gibson-assembly-cloning-eq2lyjwyqlx9/v1
https://www.researchgate.net/publication/301930050_High_Efficiency_DNA_Transformation_of_Saccharomyces_cerevisiae_with_the_LiAcSS-DNAPEG_Method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Construction of Santalene Synthase
Expression Vector
This protocol describes the construction of a yeast expression vector for santalene synthase

using Gibson Assembly.

Materials:

Yeast expression vector (e.g., pRS426)

Santalene synthase gene (e.g., SaSSy from S. album or SanSyn from C. lansium), codon-

optimized for S. cerevisiae

High-fidelity DNA polymerase

Primers for amplifying the santalene synthase gene with overlaps for the expression vector

Restriction enzymes for vector linearization

Gibson Assembly Master Mix

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotic

Procedure:

Vector Linearization: Digest the yeast expression vector (e.g., pRS426) with appropriate

restriction enzymes at the desired insertion site. Purify the linearized vector using a gel

purification kit.

Insert Amplification: Amplify the codon-optimized santalene synthase gene using a high-

fidelity DNA polymerase. Design primers with 20-40 bp overlaps homologous to the ends of

the linearized vector.

Gibson Assembly Reaction:
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Set up the following reaction on ice:

Linearized vector: 100 ng

PCR-amplified insert: 3-fold molar excess over the vector

Gibson Assembly Master Mix (2X): 10 µL

Nuclease-free water: to a final volume of 20 µL

Incubate the reaction at 50°C for 60 minutes.

Transformation into E. coli: Transform competent E. coli cells with 2-5 µL of the Gibson

Assembly reaction product. Plate the transformed cells on LB agar plates containing the

appropriate antibiotic and incubate overnight at 37°C.

Colony PCR and Sequencing: Screen the resulting colonies by colony PCR to verify the

correct insert size. Confirm the sequence of the santalene synthase gene in positive clones

by Sanger sequencing.

Plasmid Purification: Inoculate a verified clone into liquid LB medium with the appropriate

antibiotic and grow overnight. Purify the plasmid DNA using a miniprep kit.

Protocol 2: High-Efficiency Yeast Transformation
This protocol describes the high-efficiency transformation of S. cerevisiae using the Lithium

Acetate/Single-Stranded Carrier DNA/PEG method.

Materials:

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Sterile water

1 M Lithium Acetate (LiAc)

Single-stranded carrier DNA (e.g., salmon sperm DNA)

Purified plasmid DNA from Protocol 1
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50% (w/v) Polyethylene glycol (PEG 3350)

Selective synthetic defined (SD) medium plates

Procedure:

Yeast Culture Preparation: Inoculate a single colony of the desired S. cerevisiae strain into 5

mL of YPD medium and grow overnight at 30°C with shaking. The next day, dilute the

overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-

0.8.

Cell Harvesting and Washing: Harvest the cells by centrifugation at 3000 x g for 5 minutes.

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Preparation of Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and

transfer to a microfuge tube. Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

Transformation:

In a microfuge tube, mix the following in order:

Competent yeast cells: 50 µL

Single-stranded carrier DNA (10 mg/mL, boiled and chilled): 5 µL

Plasmid DNA (0.1-1 µg): 1-5 µL

50% PEG: 300 µL

1 M LiAc: 36 µL

Vortex vigorously to mix.

Heat Shock: Incubate the mixture at 42°C for 40 minutes.

Plating: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in

100 µL of sterile water. Plate the entire cell suspension onto selective SD plates.
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Incubation: Incubate the plates at 30°C for 2-4 days until transformants appear.

Protocol 3: Shake Flask Fermentation for Santalene
Production
This protocol outlines a standard procedure for shake flask fermentation to screen engineered

yeast strains for santalene production.

Materials:

YPD or appropriate SD medium

Engineered S. cerevisiae strain harboring the santalene synthase expression vector

Dodecane (as an organic overlay to capture volatile santalene)

Shake flasks

Procedure:

Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of

selective SD medium and grow overnight at 30°C with shaking at 200 rpm.

Fermentation Setup: Inoculate 50 mL of YPD medium in a 250 mL shake flask with the

overnight culture to a starting OD600 of ~0.1.

Organic Overlay: Add 5 mL of dodecane to the culture to create a 10% (v/v) organic layer.

Incubation: Incubate the flasks at 30°C with shaking at 200 rpm for 72-96 hours.

Sample Collection: After the desired fermentation time, carefully collect the dodecane layer

for santalene analysis.

Protocol 4: Santalene Extraction and Quantification by
GC-MS
This protocol details the extraction of santalene from the dodecane overlay and its

quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
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Materials:

Dodecane layer from fermentation

Internal standard (e.g., caryophyllene or another suitable sesquiterpene not produced by the

yeast)

Anhydrous sodium sulfate

GC-MS system with a suitable column (e.g., HP-5MS)

Santalene standard for calibration curve

Procedure:

Sample Preparation:

Transfer the dodecane layer to a clean microfuge tube.

Add a known concentration of the internal standard.

Dry the dodecane extract with anhydrous sodium sulfate.

Centrifuge to pellet any cell debris and transfer the clear supernatant to a GC vial.

GC-MS Analysis:

Injection Volume: 1 µL

Injector Temperature: 250°C

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Oven Temperature Program:

Initial temperature: 80°C, hold for 2 minutes

Ramp to 200°C at 10°C/min
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Ramp to 280°C at 20°C/min, hold for 5 minutes

Carrier Gas: Helium

MS Detector: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM)

mode for quantification.

Quantification:

Identify the santalene peaks based on their retention time and mass spectrum compared

to a pure standard.

Prepare a calibration curve by analyzing known concentrations of the santalene standard

with the same concentration of the internal standard.

Quantify the santalene concentration in the samples by comparing the peak area ratio of

santalene to the internal standard against the calibration curve.
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Caption: Engineered mevalonate pathway for santalene production in yeast.
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Caption: Overall experimental workflow for santalene production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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